

# Introduction: Defining the Molecule and Navigating Isomeric Complexity

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 3,4-Difluoro-2-nitroaniline

Cat. No.: B1607538

[Get Quote](#)

**3,4-Difluoro-2-nitroaniline** is a fluorinated aromatic amine that serves as a highly valuable, yet specific, building block in modern synthetic chemistry. Its unique substitution pattern—an ortho-nitro group flanked by an amine and a fluorine atom, with an additional fluorine at the meta position—creates a distinct electronic and steric environment. This arrangement imparts specific reactivity profiles that are of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.

It is critical for researchers to distinguish this compound, CAS number 292145-76-7, from its more commonly cited isomers, such as 4,5-difluoro-2-nitroaniline (CAS: 78056-39-0) and 2,3-difluoro-6-nitroaniline (CAS: 211693-73-1). While sharing the same molecular formula, their structural differences lead to vastly different reactivity and synthetic outcomes. This guide focuses exclusively on the **3,4-difluoro-2-nitroaniline** isomer, providing a comprehensive overview of its properties, synthesis, and potential applications.

## Section 1: Physicochemical and Computed Properties

The fundamental physicochemical properties of **3,4-Difluoro-2-nitroaniline** are summarized below. This data is essential for reaction planning, solvent selection, and purification protocol development.

Property	Value	Source
CAS Number	292145-76-7	-
Molecular Formula	C <sub>6</sub> H <sub>4</sub> F <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	174.10 g/mol	[1]
Appearance	Expected to be a yellow or orange crystalline solid	(Inference)
Melting Point	128 °C	[2]
Boiling Point	318.4 ± 37.0 °C (Predicted)	[2]
Density	1.554 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
pKa	-1.13 ± 0.10 (Predicted)	[2]
XLogP3	1.8	[1]
Topological Polar Surface Area	71.8 Å <sup>2</sup>	[1]

## Section 2: Proposed Synthesis and Mechanistic Rationale

A validated, published synthesis for **3,4-Difluoro-2-nitroaniline** is not readily available in mainstream chemical literature. However, a robust and logical synthetic route can be designed based on established principles of electrophilic aromatic substitution and the known reactivity of related precursors. The proposed pathway begins with the commercially available 3,4-difluoroaniline.

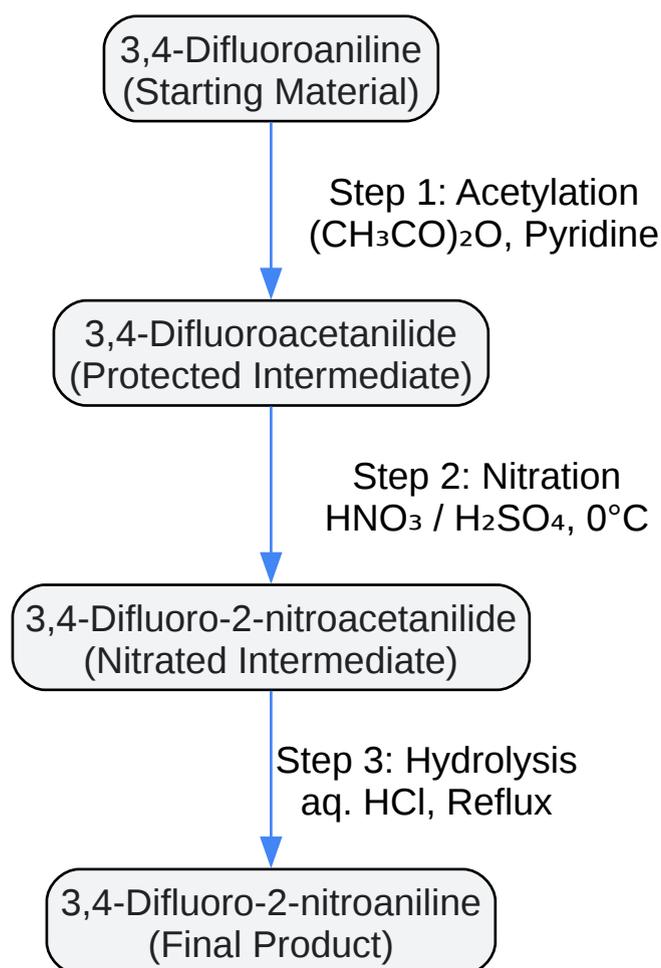
### Causality of the Synthetic Strategy

The primary challenge is the regioselective introduction of a nitro group at the C2 position, ortho to the amine. Direct nitration of 3,4-difluoroaniline is problematic as the strong activating and ortho-, para-directing amino group would lead to a mixture of products and potential oxidation under harsh nitrating conditions.

Therefore, a protecting group strategy is optimal. The amino group is first acetylated to form an acetamido group (-NHCOCH<sub>3</sub>). This serves two critical functions:

- **Moderation of Reactivity:** It tempers the activating nature of the amine, preventing over-nitration and oxidative side reactions.
- **Steric Direction:** The bulkier acetamido group sterically hinders the C6 position, favoring electrophilic attack at the less hindered C2 position. The electronic directing effects of the acetamido (ortho-directing) and the C3-fluoro group combine to strongly favor nitration at C2.

Following successful nitration, a simple acid-catalyzed hydrolysis removes the acetyl protecting group to yield the target molecule.



[Click to download full resolution via product page](#)

Caption: Proposed three-step synthesis of **3,4-Difluoro-2-nitroaniline**.

## Detailed Experimental Protocol (Proposed)

### Step 1: Acetylation of 3,4-Difluoroaniline

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluoroaniline (1.0 eq) in pyridine or dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.
- Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by pouring it into ice-cold water.
- Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 3,4-difluoroacetanilide.

### Step 2: Nitration of 3,4-Difluoroacetanilide

- To a flask containing concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), cooled to 0 °C, add the 3,4-difluoroacetanilide (1.0 eq) from Step 1 in small portions, ensuring the temperature does not exceed 5 °C.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO<sub>3</sub>, 1.05 eq) to concentrated sulfuric acid at 0 °C.
- Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the internal temperature at 0-5 °C throughout the addition. This procedure is based on the successful nitration of a similar substrate.<sup>[2]</sup>
- Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
- Carefully pour the reaction mixture onto crushed ice.
- Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain crude 3,4-difluoro-2-nitroacetanilide.

### Step 3: Hydrolysis of 3,4-Difluoro-2-nitroacetanilide

- Suspend the crude product from Step 2 in a mixture of ethanol and 6M aqueous hydrochloric acid.
- Heat the mixture to reflux and maintain for 2-4 hours, following the progress by TLC until the intermediate is consumed. This deprotection method is effective for related nitroacetanilides. [3]
- Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
- Neutralize the solution carefully with an aqueous base (e.g., NaHCO<sub>3</sub> or NaOH solution).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) to yield pure **3,4-Difluoro-2-nitroaniline**.

## Section 3: Spectroscopic Signature Analysis (Predicted)

Experimental spectra for this specific CAS number are not widely published. The following analysis provides the expected spectroscopic characteristics to aid researchers in identifying the compound after synthesis.

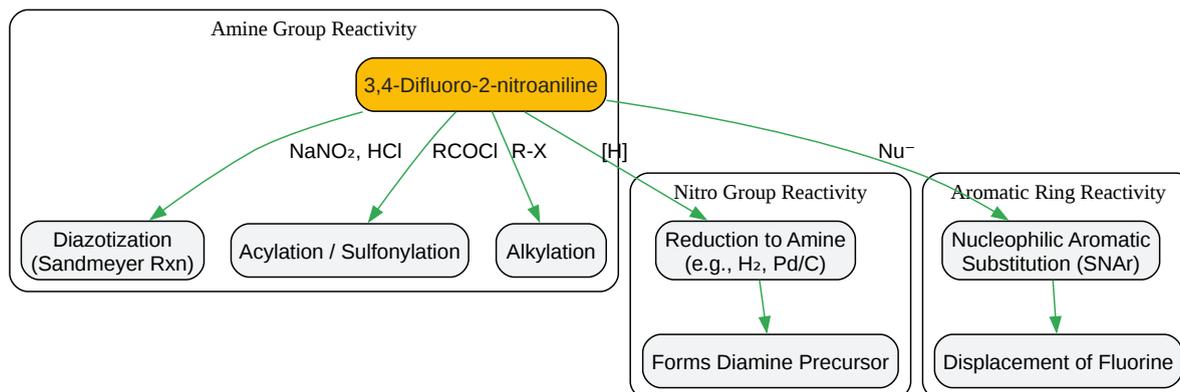
Caption: Structure of **3,4-Difluoro-2-nitroaniline**.

- <sup>1</sup>H NMR: The aromatic region will be most informative. Two protons are present on the ring (H-5 and H-6).
  - H-6: Expected to appear further downfield (~7.5-7.8 ppm) due to the deshielding effect of the ortho-nitro group. It will appear as a complex multiplet, likely a doublet of doublets of doublets (ddd), due to coupling with H-5 (<sup>3</sup>J<sub>HH</sub> ≈ 8-9 Hz), F-4 (<sup>4</sup>J<sub>HF</sub> ≈ 6-8 Hz), and F-3 (<sup>5</sup>J<sub>HF</sub> ≈ 2-3 Hz).

- H-5: Expected to be upfield relative to H-6 (~6.8-7.1 ppm). It will also be a complex multiplet (ddd) due to coupling with H-6 ( $^3J_{HH} \approx 8-9$  Hz), F-4 ( $^3J_{HF} \approx 9-10$  Hz), and F-3 ( $^4J_{HF} \approx 5-7$  Hz).
- -NH<sub>2</sub>: A broad singlet is expected between 5.0-6.0 ppm, the chemical shift of which is dependent on solvent and concentration.
- <sup>13</sup>C NMR: Six distinct aromatic carbon signals are expected. The carbons bonded to fluorine (C-3, C-4) will appear as doublets with large coupling constants ( $^1J_{CF} \approx 240-260$  Hz). The carbons adjacent to fluorine will show smaller couplings ( $^2J_{CF}$ ).
- <sup>19</sup>F NMR: Two distinct signals are expected, each showing coupling to each other and to the nearby aromatic protons.
- IR Spectroscopy: Key diagnostic peaks should be observed at:
  - ~3500-3300 cm<sup>-1</sup>: Two sharp bands corresponding to the N-H asymmetric and symmetric stretching of the primary amine.
  - ~1520-1550 cm<sup>-1</sup> and ~1340-1360 cm<sup>-1</sup>: Strong absorptions from the asymmetric and symmetric NO<sub>2</sub> stretching, respectively.
  - ~1200-1300 cm<sup>-1</sup>: Strong C-F stretching vibrations.
  - ~1600-1620 cm<sup>-1</sup>: N-H bending (scissoring) vibration.
- Mass Spectrometry (EI): The molecular ion peak [M]<sup>+</sup> is expected at m/z = 174.02.

## Section 4: Chemical Reactivity and Synthetic Potential

The utility of **3,4-Difluoro-2-nitroaniline** as a synthetic intermediate stems from the distinct reactivity of its three functional components: the amino group, the nitro group, and the fluorinated aromatic ring.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **3,4-Difluoro-2-nitroaniline**.

- **Amino Group Reactions:** The primary amine is a versatile handle for building molecular complexity. It can undergo diazotization to form a diazonium salt, which is a gateway to a wide array of functionalities via Sandmeyer-type reactions. It is also readily acylated, sulfonated, or alkylated to build larger scaffolds.
- **Nitro Group Reduction:** The nitro group can be selectively reduced to an amine using various standard conditions (e.g.,  $\text{H}_2/\text{Pd/C}$ ,  $\text{SnCl}_2$ ,  $\text{Fe/HCl}$ ). This transformation is fundamental in many synthetic campaigns, yielding a difluoro-ortho-phenylenediamine derivative. Such derivatives are cornerstone precursors for heterocyclic ring systems like benzimidazoles, which are prevalent in pharmacologically active molecules.
- **Nucleophilic Aromatic Substitution ( $\text{S}_{\text{N}}\text{Ar}$ ):** The presence of two electron-withdrawing fluorine atoms and, more significantly, a strong ortho-nitro group, renders the aromatic ring highly electron-deficient. This activates the ring, particularly the fluorine at the C4 position, towards  $\text{S}_{\text{N}}\text{Ar}$ . This allows for the displacement of the fluoride ion by a wide range of nucleophiles (O-, N-, S-based), providing a powerful method for C-O, C-N, and C-S bond formation.

## Applications in Drug Discovery and Agrochemicals

Based on the established use of its analogs, **3,4-difluoro-2-nitroaniline** is an excellent candidate intermediate for:

- **Pharmaceuticals:** The incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4] This scaffold is ideal for synthesizing inhibitors of kinases, antivirals (especially benzimidazole derivatives), and anti-infective agents.[5]
- **Agrochemicals:** It can serve as a precursor for novel herbicides, pesticides, and fungicides, where the difluoro-nitro-aniline moiety can contribute to the desired bioactivity and environmental persistence profile.[6]
- **Dyes and Materials:** The chromophoric properties of the nitroaniline system make it a useful starting point for specialty dyes and pigments. The reactive handles also allow for its incorporation into advanced polymers and electronic materials.

## Section 5: Safety, Handling, and Storage

As with all nitroaromatic compounds, **3,4-Difluoro-2-nitroaniline** must be handled with appropriate care. The following guidelines are based on data for the compound and its close isomers.

- **Hazard Classification (Predicted):**
  - Acute Toxicity, Oral/Dermal/Inhalation
  - Skin Irritation
  - Serious Eye Irritation
  - Specific Target Organ Toxicity (Single Exposure) - Respiratory system irritation.
- **Personal Protective Equipment (PPE):**
  - **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
- Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator (e.g., N95).
- First Aid Measures:
  - Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
  - Skin Contact: Immediately remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
- Storage and Handling:
  - Store in a tightly sealed container in a cool, dry, and well-ventilated place.
  - Keep away from strong oxidizing agents, strong bases, and sources of ignition.
  - Avoid formation of dust and aerosols.

## References

- PrepChem.com. (n.d.). Synthesis of 2-nitro-4,5-difluoroaniline. Retrieved from [[Link](#)]
- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [[Link](#)]

- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
- Chempada. (n.d.). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Retrieved from [[Link](#)]
- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
- PrepChem.com. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [[Link](#)]
- Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [[Link](#)]
- SpectraBase. (n.d.). 3,5-Difluoro-2-nitroaniline - Optional[<sup>19</sup>F NMR] - Chemical Shifts. Retrieved from [[Link](#)]
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [[Link](#)]
- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [[Link](#)]

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [[patents.google.com](https://patents.google.com)]
- 2. prepchem.com [[prepchem.com](https://prepchem.com)]
- 3. prepchem.com [[prepchem.com](https://prepchem.com)]
- 4. nbinno.com [[nbinno.com](https://nbinno.com)]
- 5. pdf.benchchem.com [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 6. chemimpex.com [[chemimpex.com](https://chemimpex.com)]

- To cite this document: BenchChem. [Introduction: Defining the Molecule and Navigating Isomeric Complexity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1607538#3-4-difluoro-2-nitroaniline-cas-number-292145-76-7]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)